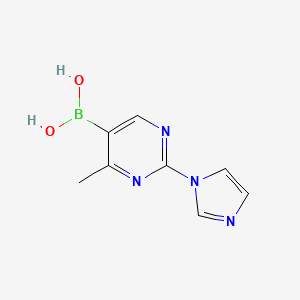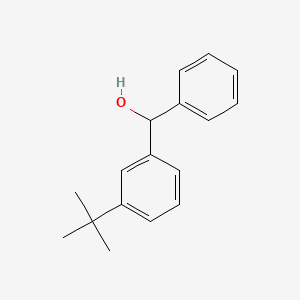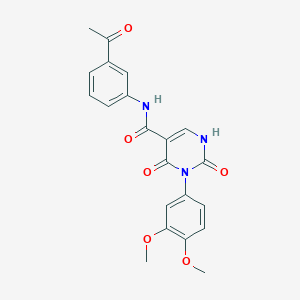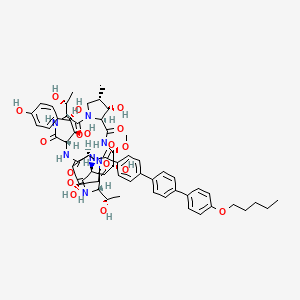
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrimidine rings. The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The imidazole and pyrimidine rings contribute to the compound’s ability to interact with various biological targets, including enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid: Similar structure but lacks the methyl group on the pyrimidine ring.
(2-(1H-Imidazol-1-yl)-4-chloropyrimidine-5-yl)boronic acid: Contains a chlorine atom instead of a methyl group.
(2-(1H-Imidazol-1-yl)-4-methylpyrimidine-5-yl)boronic ester: The boronic acid group is replaced with a boronic ester.
Uniqueness
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both imidazole and pyrimidine rings, which provide a versatile platform for chemical modifications.
Propriétés
Formule moléculaire |
C8H9BN4O2 |
|---|---|
Poids moléculaire |
204.00 g/mol |
Nom IUPAC |
(2-imidazol-1-yl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-7(9(14)15)4-11-8(12-6)13-3-2-10-5-13/h2-5,14-15H,1H3 |
Clé InChI |
JVPFHPKXWCXLJN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B14093161.png)
![Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14093171.png)
![methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B14093179.png)


![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093197.png)
![(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)
![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)

![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093212.png)
![1-(2-((4-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14093214.png)
![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)
![2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14093229.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093233.png)
